2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
This compound features a methoxyphenylacetamide core linked to a pyrazin-2-yl-substituted pyrazole via an ethyl spacer. Such structural motifs are common in kinase inhibitors and GPCR modulators, where acetamide derivatives are optimized for binding affinity and pharmacokinetics .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-25-15-4-2-3-14(11-15)12-18(24)21-8-10-23-9-5-16(22-23)17-13-19-6-7-20-17/h2-7,9,11,13H,8,10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVBJVXFXIIEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with potentially unique properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 350.42 g/mol. Its structure consists of a methoxyphenyl group, a pyrazinyl moiety, and a pyrazolyl unit, which contribute to its biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including those similar to 2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide . Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. For instance, compounds containing the pyrazole moiety have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting significant efficacy against inflammation-related conditions .
Anticancer Potential
The anticancer activity of pyrazole-containing compounds has been extensively documented. For example, derivatives with similar structural features have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and others. The mechanisms of action often involve the induction of apoptosis and inhibition of specific kinases involved in cell proliferation .
Case Study: Cytotoxicity Assessment
A study evaluated several pyrazole derivatives against human cancer cell lines, revealing that compounds with similar structures to This compound exhibited IC50 values ranging from 0.39 µM to 4.2 µM against MCF-7 and A375 cell lines, indicating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.39 |
| Compound B | A375 | 4.2 |
| Compound C | HCT116 | 0.46 |
Mechanistic Insights
The anticancer effects are often attributed to the ability of pyrazole derivatives to inhibit specific signaling pathways associated with tumor growth. For instance, some studies have shown that these compounds can inhibit Aurora-A kinase and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .
Synthesis Techniques
The synthesis of This compound involves multiple steps, typically starting from readily available precursors through condensation reactions followed by functional group modifications. Recent advancements in synthetic methodologies have allowed for more efficient production of such complex molecules under mild conditions .
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Acetamide Core
Table 1: Key Acetamide Derivatives and Substituent Variations
Key Observations :
- Methoxy Position : The 3-OCH3 group in the target compound and analogs enhances solubility and modulates electron density, critical for receptor binding .
- Heterocycle Diversity : Pyrazin-2-yl (target) vs. benzothiazole-CF3 () alters steric bulk and hydrogen-bonding capacity. Pyrazine’s nitrogen atoms may improve target selectivity compared to bulkier CF3 groups .
- Nitro vs.
Pharmacological Profiles
Table 2: Activity Comparison of Selected Compounds
Insights :
- The target’s pyrazine-pyrazole system may mimic the TRPV-targeting pharmacophores of HC067047 and AMG517 but with distinct selectivity profiles .
- ’s benzothiazole analog shows moderate cytotoxicity, suggesting that replacing benzothiazole with pyrazine (as in the target) could reduce off-target effects .
Physicochemical and ADME Properties
- LogP : Predicted ~2.5 (methoxyphenyl increases hydrophobicity vs. ’s nitro-pyrazole, LogP ~1.8) .
- Solubility : Pyrazine’s polarity may enhance aqueous solubility compared to ’s CF3-benzothiazole derivatives .
- Metabolic Stability : Pyrazine rings are less prone to oxidative metabolism than ’s nitro group, suggesting improved half-life .
Q & A
Q. What are the common synthetic routes for preparing 2-(3-methoxyphenyl)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example, coupling 3-methoxyphenylacetyl chloride with a pyrazine-containing ethylamine derivative under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Key parameters include:
- Temperature : Controlled heating (40–60°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility .
- Catalysts : Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .
Purification often requires column chromatography or recrystallization to isolate the acetamide product .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hydrogen/carbon environments (e.g., methoxy group at δ ~3.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., theoretical MW ~351.4 g/mol) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Preliminary studies suggest interactions with kinase enzymes or apoptosis-related receptors (e.g., Bcl-2 family proteins). In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) can quantify binding affinity .
Q. How do structural modifications (e.g., methoxy group position, pyrazine substitution) influence bioactivity?
- Methodological Answer :
- Methoxy Position : Ortho/meta/para substitutions on the phenyl ring alter steric hindrance and electronic effects, impacting receptor binding .
- Pyrazine Modifications : Electron-withdrawing groups (e.g., Cl, NO₂) on pyrazine enhance metabolic stability but may reduce solubility .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields in the final coupling step?
- Methodological Answer :
- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., DMSO vs. THF), temperature (25–80°C), and catalyst loading (5–20 mol%) .
- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .
Q. How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Dose-Response Refinement : Use Hill slope analysis to differentiate efficacy (EC₅₀) from toxicity (LD₅₀) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved selectivity?
- Methodological Answer :
- Fragment-Based Design : Replace pyrazine with triazole or oxadiazole cores to evaluate binding pocket compatibility .
- Molecular Dynamics Simulations : Predict conformational flexibility and binding mode stability using software like GROMACS .
Q. What in silico tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodological Answer :
- SwissADME : Predicts logP (lipophilicity), BBB permeability, and CYP450 interactions .
- ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .
Q. How can scale-up challenges (e.g., solvent volume, exothermic reactions) be mitigated during pilot-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize thermal runaway risks and improve mixing efficiency .
- Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
